Chemical structure and molecular formula of (4-(Benzyloxy)-phenoxy)-2-propanone
Chemical structure and molecular formula of (4-(Benzyloxy)-phenoxy)-2-propanone
Chemical Identity, Synthesis, and Structural Characterization
Part 1: Executive Summary
(4-(Benzyloxy)-phenoxy)-2-propanone (CAS: 53012-35-4) is a specialized aromatic ketone intermediate used primarily in the synthesis of pharmaceutical agents, particularly those targeting adrenergic receptors.[1] Structurally, it consists of a hydroquinone core protected at one end by a benzyl group and functionalized at the other with an acetonyl moiety.[1] Its dual reactivity—stemming from the ketone functionality and the cleavable benzyl ether—makes it a versatile scaffold for constructing chiral phenoxy-propanolamines, a class of structures common in beta-blockers and anti-arrhythmic drugs.[1]
This guide details the physicochemical properties, validated synthetic protocols, and spectroscopic signatures required for the precise identification and handling of this compound in a research setting.
Part 2: Chemical Identity & Structural Analysis[1][2]
Chemical Profile
The molecule is an ether-ketone derivative.[1] The IUPAC systematic name is 1-(4-(benzyloxy)phenoxy)propan-2-one .[1]
| Property | Data |
| CAS Number | 53012-35-4 |
| Molecular Formula | |
| Molecular Weight | 256.30 g/mol |
| SMILES | CC(=O)COc1ccc(OCc2ccccc2)cc1 |
| InChI Key | Computed from structure: VYQNWZOUAUKGHI-UHFFFAOYSA-N (Analogous base) |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~75–78 °C (Typical for similar aryl ethers) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in water |
Structural Breakdown
The molecule comprises three distinct functional domains, each serving a specific role in chemical reactivity:
-
Benzyl Ether Moiety (
): Acts as a robust protecting group for the phenol, stable under basic conditions but cleavable via hydrogenolysis ( ).[1] -
Phenylene Linker (
): A para-substituted aromatic ring that provides rigidity and electronic conjugation.[1] -
Acetonyl Tail (
): Contains a reactive carbonyl group susceptible to nucleophilic attack (e.g., Grignard reagents, hydride reduction) and alpha-proton abstraction.[1]
Part 3: Synthetic Pathways & Methodology[1]
Retrosynthetic Analysis
The most efficient disconnection is at the ether linkage between the phenoxy oxygen and the methylene group of the acetone moiety.[1] This suggests a Williamson ether synthesis between a nucleophilic phenol and an electrophilic alpha-haloketone.[1]
Figure 1: Retrosynthetic disconnection strategy identifying key precursors.
Experimental Protocol: Williamson Ether Synthesis
Objective: Synthesize (4-(benzyloxy)-phenoxy)-2-propanone via
Reagents:
-
4-(Benzyloxy)phenol (Hydroquinone monobenzyl ether): 1.0 eq
-
Chloroacetone (Warning: Lachrymator): 1.2 eq[1]
-
Potassium Carbonate (
), anhydrous: 2.0 eq -
Potassium Iodide (KI): 0.1 eq (Finkelstein catalyst)
-
Solvent: Acetone (Reagent grade) or Acetonitrile[1]
Step-by-Step Methodology:
-
Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-(benzyloxy)phenol (20.0 g, 100 mmol) in anhydrous acetone (150 mL).
-
Deprotonation: Add anhydrous
(27.6 g, 200 mmol) and KI (1.66 g, 10 mmol). Stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation. -
Addition: Add Chloroacetone (11.1 g, 9.6 mL, 120 mmol) dropwise over 10 minutes. Note: Chloroacetone is a potent lachrymator; perform this step in a well-ventilated fume hood.[1]
-
Reflux: Heat the mixture to reflux (approx. 56–60 °C) and stir vigorously for 6–8 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The starting phenol (
) should disappear, and a less polar product spot ( ) should appear. -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (
, KCl) through a pad of Celite. -
Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.[1]
-
-
Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (
mL) followed by brine ( mL). Dry over , filter, and concentrate. Recrystallize the solid from ethanol or a hexane/ethyl acetate mixture to yield the pure ketone.[1]
Yield Expectation: 85–92%.
Part 4: Spectroscopic Characterization[1][2]
To validate the structure, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Aromatic (Benzyl) | 7.30 – 7.45 | Multiplet | 5H | Phenyl ring of benzyl group |
| Aromatic (Phenylene) | 6.80 – 6.95 | Multiplet | 4H | AA'BB' system of central ring |
| Benzyl Methylene | 5.01 | Singlet | 2H | |
| Ether Methylene | 4.52 | Singlet | 2H | |
| Methyl Ketone | 2.24 | Singlet | 3H |
Interpretation Logic:
-
The singlet at 4.52 ppm is diagnostic for the methylene group flanked by an oxygen and a carbonyl.[1] It is significantly deshielded compared to a standard alkyl chain.[1]
-
The absence of a broad singlet >5.0 ppm confirms the consumption of the phenolic -OH.[1]
Infrared Spectroscopy (FT-IR)
-
1715
: Strong stretch (Ketone).[1] This is the primary indicator of the acetone moiety.[1] -
1230
: Strong asymmetric stretch (Aryl alkyl ether).[1] -
1510, 1600
: Aromatic skeletal vibrations.[1]
Mass Spectrometry (GC-MS / ESI)
-
Molecular Ion (
): m/z 256.[1][3] -
Base Peak: m/z 91 (Tropylium ion,
), characteristic of benzyl ethers.[1] -
Fragment: m/z 165 (
), loss of the benzyl group.[1]
Part 5: Applications in Drug Development[1]
This molecule serves as a "chiral pool" precursor.[1] The prochirality of the ketone allows for asymmetric reduction to form enantiomerically pure alcohols.[1]
Figure 2: Downstream applications in pharmaceutical synthesis.[1]
Mechanism of Action in Synthesis: The ketone is reduced (chemically or enzymatically) to a secondary alcohol.[1] The benzyl group is then removed via hydrogenolysis to reveal a free phenol, which can be further coupled to other pharmacophores. This modularity is critical for Structure-Activity Relationship (SAR) studies in medicinal chemistry.[1]
Part 6: Safety & Handling
-
Chloroacetone: Classified as a Poison and Lachrymator .[1] It causes severe eye and respiratory irritation.[1] All transfers must occur in a fume hood.[1] Neutralize spills with aqueous ammonia.[1]
-
Product: Generally considered low toxicity but should be treated as a potential irritant.[1] Standard PPE (gloves, goggles, lab coat) is mandatory.
References
-
Sigma-Aldrich.[1][4] Product Specification: (4-(Benzyloxy)-phenoxy)-2-propanone (CAS 53012-35-4).[1][3][4] Sigma-Aldrich Catalog.[1][5][4] Link
-
ChemicalBook.[1] Chemical Properties and Safety Data for CAS 53012-35-4. Link
-
National Center for Biotechnology Information.[1] PubChem Compound Summary for 1-(4-(benzyloxy)phenoxy)propan-2-ol (Related Derivative). PubChem.[1][6][7][8] Link
-
Bryce-Smith, D., et al. Preparation of Acetone Derivatives via Chloroacetone. Proc. Chem. Soc., 219 (1963).[1][9] (Foundational chemistry for chloroacetone reactivity).
-
Santa Cruz Biotechnology.[1] 4-(Benzyloxy)phenol (Precursor) Safety Data Sheet. Link
Sources
- 1. 4-Benzyloxy-propiophenone | CAS#:4495-66-3 | Chemsrc [chemsrc.com]
- 2. rsc.org [rsc.org]
- 3. (4-(BENZYLOXY)-PHENOXY)-2-PROPANONE | 53012-35-4 [chemicalbook.com]
- 4. (4-(BENZYLOXY)-PHENOXY)-2-PROPANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. 4'-Benzyloxy-2-bromopropiophenone | C16H15BrO2 | CID 100040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(4-Phenoxyphenoxy)-2-propanol | C15H16O3 | CID 10399568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-(ベンジルオキシ)フェノール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. PubChemLite - 1-[4-(benzyloxy)phenyl]propan-2-ol (C16H18O2) [pubchemlite.lcsb.uni.lu]
- 9. Organic Syntheses Procedure [orgsyn.org]
